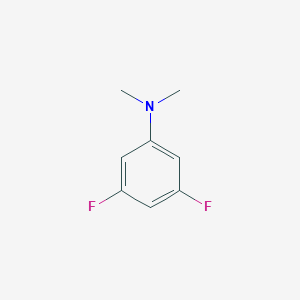

3,5-Difluoro-N,N-dimethylaniline

Vue d'ensemble

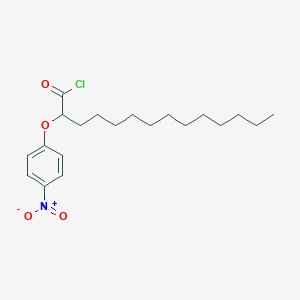

Description

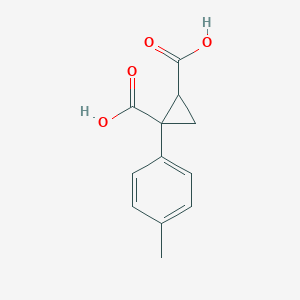

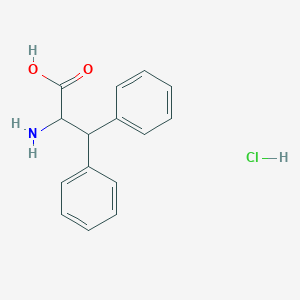

3,5-Difluoro-N,N-dimethylaniline is an organic compound with potential use in various chemical synthesis processes and material science applications due to its unique structural features, including the presence of fluorine atoms and dimethylamino group. This compound is part of the aniline family, where aniline derivatives are known for their versatility in chemical reactions and applications in dye production, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives, including compounds similar to 3,5-Difluoro-N,N-dimethylaniline, can be achieved through palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates. This method involves the formation of C-N bonds in excellent yields using a simple catalytic system (Taeufer & Pospech, 2020).

Molecular Structure Analysis

The molecular structure of related compounds, like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, has been explored through experimental spectroscopies and theoretical studies, offering insights into bond lengths, angles, and vibrational frequencies, which are relevant for understanding the structural characteristics of 3,5-Difluoro-N,N-dimethylaniline (Fatima et al., 2021).

Chemical Reactions and Properties

3,5-Difluoro-N,N-dimethylaniline's chemical behavior could be inferred from studies on N,N-dimethylaniline's reactions with various reagents, illustrating its role in the formation of complex mixtures, alkylation, and potential in synthesizing biaryl structures, highlighting the compound's reactivity and potential for further functionalization (Sorokin et al., 2013).

Physical Properties Analysis

The physical properties of N,N-dimethylaniline derivatives and related compounds, including thermal stability, solubility, and optical transparency, provide a basis for predicting the physical characteristics of 3,5-Difluoro-N,N-dimethylaniline, which could possess similar properties due to structural similarities (Yeo et al., 2015).

Chemical Properties Analysis

The chemical properties, such as electrophilic fluorination and reaction mechanisms involving N,N-dimethylanilines, shed light on the reactivity and potential chemical transformations of 3,5-Difluoro-N,N-dimethylaniline. Studies on the reaction dynamics and product formation from similar compounds provide valuable insights into the chemical behavior and applications of 3,5-Difluoro-N,N-dimethylaniline (Varadwaj et al., 2015).

Applications De Recherche Scientifique

Relaxation Dynamics in UV Excitation : A study by Thompson et al. (2015) investigated the electronic relaxation dynamics of aniline derivatives, including N, N-dimethylaniline and 3,5-dimethylaniline, upon ultraviolet excitation. This research is crucial for understanding the photophysical properties of these compounds.

Role in Carcinogenesis : Cui et al. (2007) identified DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA, suggesting a potential role in carcinogenesis (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

Oxidative Stress and Molecular Toxicity : Chao et al. (2014) explored the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, and its impact on cellular toxicity (Chao, Erkekoğlu, Tseng, Ye, Trudel, Skipper, Tannenbaum, & Wogan, 2014).

Epoxy Networks in Polymer Chemistry : Johncock et al. (1991) studied the reactions of N,N-diglycidylaniline with aniline and substituted anilines, providing insights into the structural features in epoxy networks, which are significant in polymer chemistry (Johncock, Tudgey, Cunliffe, & Morrell, 1991).

Neurodevelopmental Toxicity : The effects of 3,5-DMA and its metabolites on neural oxidative stress and neurodevelopmental toxicity were analyzed by Chao et al. (2019), indicating potential risks to the nervous system (Chao, Kuo, Tong, Yang, Chuang, & Tseng, 2019).

Synthesis Techniques : Various synthesis techniques for N,N-dimethylaniline derivatives have been explored, such as the palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates, as described by Taeufer and Pospech (2020) (Taeufer & Pospech, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3,5-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFWPIDPPNCVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443641 | |

| Record name | 3,5-Difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-N,N-dimethylaniline | |

CAS RN |

123855-25-4 | |

| Record name | 3,5-Difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)